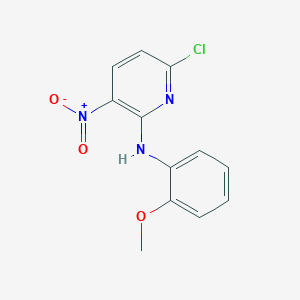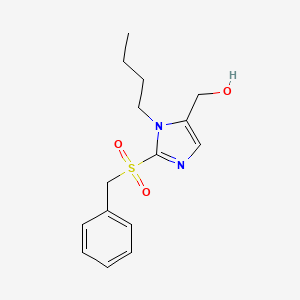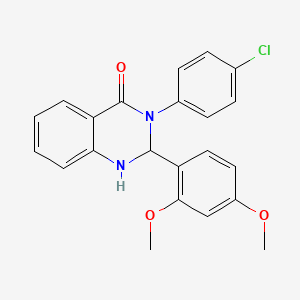
6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom, a nitro group, and an amine group attached to a 2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine typically involves the following steps:
Nitration: The starting material, 2-amino-6-chloropyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring.
Amination: The nitrated product is then subjected to a nucleophilic aromatic substitution reaction with 2-methoxyaniline in the presence of a base such as potassium carbonate. This step introduces the 2-methoxyphenyl group at the nitrogen atom of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amination steps to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 6-chloro-N-(2-methoxyphenyl)-3-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It may also modulate the activity of certain receptors by binding to them and altering their conformation or signaling pathways.
類似化合物との比較
Similar Compounds
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: This compound also contains a chloro-substituted heterocyclic ring and exhibits antibacterial activity.
6-chloro-N-methylpyrimidin-4-amine:
Uniqueness
6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for the development of new compounds with tailored biological activities and material properties.
特性
IUPAC Name |
6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-19-10-5-3-2-4-8(10)14-12-9(16(17)18)6-7-11(13)15-12/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQWUSKKLBNBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=CC(=N2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B5168715.png)
![(3Z)-3-[(Cyclohexylamino)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B5168724.png)
![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5168734.png)
![2-(2-FLUOROBENZAMIDO)-N-(1-PHENYLETHYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B5168737.png)
![1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B5168739.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168752.png)

![2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B5168771.png)
![1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene](/img/structure/B5168779.png)
![(4Z)-4-[[3-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5168782.png)
![3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B5168785.png)
![ethyl 2-amino-1-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5168796.png)

